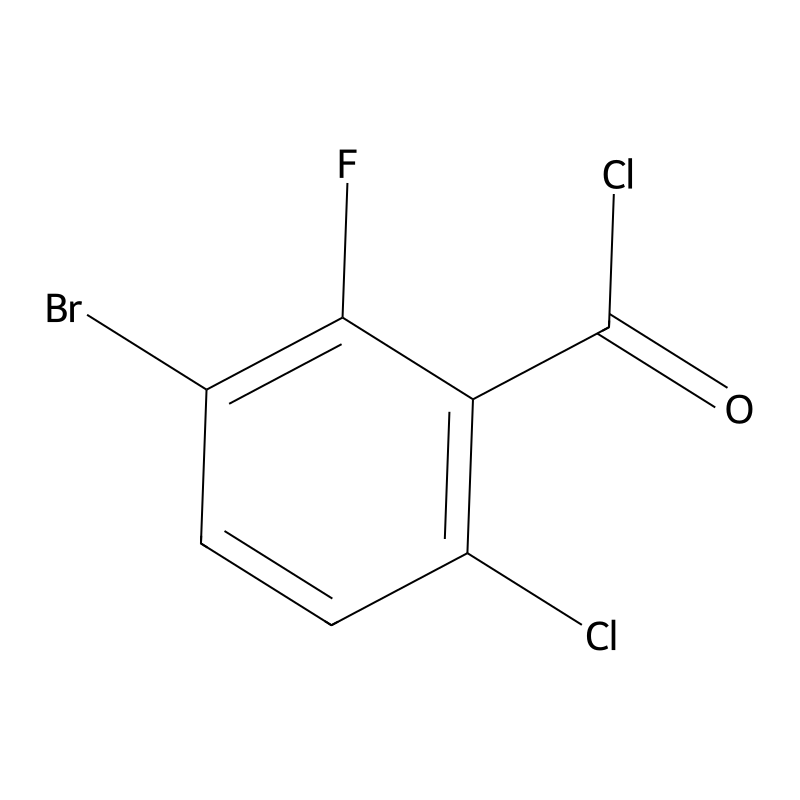

3-Bromo-6-chloro-2-fluorobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-6-chloro-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C₇H₃BrClF and a molecular weight of 237.45 g/mol. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzoyl chloride structure, which contributes to its unique chemical properties. It typically appears as an off-white solid and has a boiling point of approximately 253 °C and a density of 1.779 g/cm³ . The compound's InChI key is WFFSWRXTSBYYKP-UHFFFAOYSA-N, which provides a standardized way to identify it in chemical databases.

- Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

- Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts reactions, where it acts as an acylating agent for aromatic compounds.

- Hydrolysis: In the presence of water, it can hydrolyze to form 3-bromo-6-chloro-2-fluorobenzoic acid.

These reactions are facilitated by the electron-withdrawing effects of the halogen substituents, which enhance the electrophilicity of the carbonyl carbon .

- Antimicrobial Agents: Halogenated compounds are known for their potential antibacterial and antifungal activities.

- Pharmaceutical Intermediates: This compound could serve as an intermediate in synthesizing bioactive molecules due to its reactive acyl chloride functionality.

Research into related compounds suggests that halogenated benzoyl derivatives may possess anti-inflammatory and anti-cancer properties .

The synthesis of 3-bromo-6-chloro-2-fluorobenzoyl chloride can be achieved through several methods:

- Halogenation of Benzoyl Chloride: Starting with benzoyl chloride, bromination and chlorination can be performed using bromine and chlorine in the presence of a suitable catalyst or under UV light.

- Direct Fluorination: The introduction of fluorine can be accomplished using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

- Multi-step Synthesis: A more complex route may involve synthesizing intermediates like 3-bromo-6-chloro-2-fluorobenzoic acid followed by conversion to the acyl chloride using thionyl chloride or oxalyl chloride .

3-Bromo-6-chloro-2-fluorobenzoyl chloride finds applications primarily in:

- Chemical Synthesis: As a versatile building block in organic synthesis for creating various pharmaceuticals and agrochemicals.

- Material Science: Utilized in developing polymeric materials with specific functional properties.

- Research: Employed in laboratories for studying reaction mechanisms involving acyl chlorides .

Several compounds share structural similarities with 3-bromo-6-chloro-2-fluorobenzoyl chloride, each exhibiting unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-6-fluorobenzoyl chloride | 1020718-20-0 | Lacks chlorine but retains bromine and fluorine. |

| 3-Bromo-2-chloro-6-fluorobenzoyl chloride | 1805478-79-8 | Different positioning of halogens affects reactivity. |

| 5-Chloro-2-fluorobenzoyl chloride | 1020718-20-X | Similar halogen substitution pattern; potential for different biological activity. |

| 3-Chloro-2,6-difluorobenzoyl chloride | Not available | Contains two fluorine atoms; alters electronic properties significantly. |

These comparisons highlight how variations in halogen positioning and type can influence the chemical behavior and potential applications of these compounds .